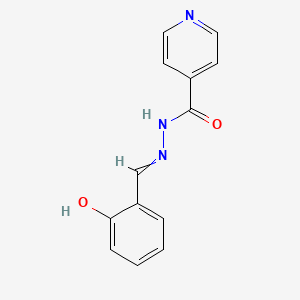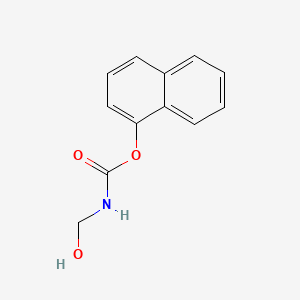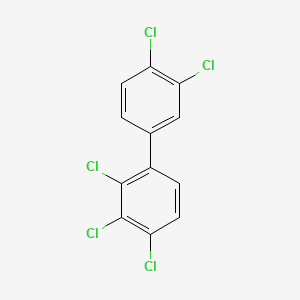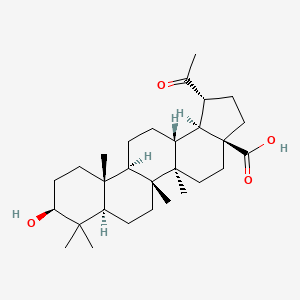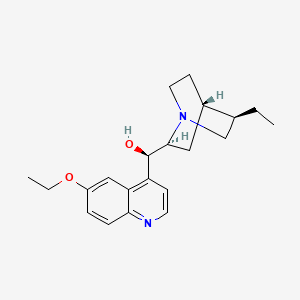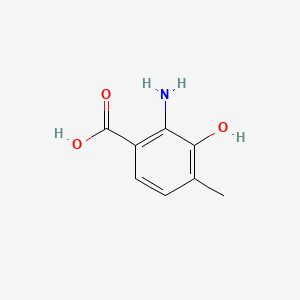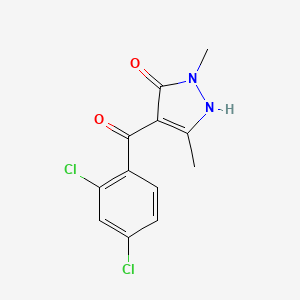![molecular formula C11H12O4 B1197547 6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 82944-21-6](/img/structure/B1197547.png)
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is an organic compound that belongs to the class of benzo[d][1,3]dioxin-4-ones This compound is characterized by the presence of a methoxy group at the 6th position and two methyl groups at the 2nd position on the benzo[d][1,3]dioxin-4-one core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can be achieved through the direct reaction of salicylic acids with acetylenic esters. This reaction is typically mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzo[d][1,3]dioxin-4-one derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzo[d][1,3]dioxin-4-one derivatives.
Applications De Recherche Scientifique
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as an intermediate in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one: Lacks the methoxy group at the 6th position.
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Contains a bromine atom instead of a methoxy group at the 6th position.
6-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Contains a hydroxyl group at the 6th position.
Uniqueness
6-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the methoxy group at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Propriétés
Numéro CAS |
82944-21-6 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
6-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-9-5-4-7(13-3)6-8(9)10(12)15-11/h4-6H,1-3H3 |
Clé InChI |
FPXYFNJIMKQVID-UHFFFAOYSA-N |
SMILES |
CC1(OC2=C(C=C(C=C2)OC)C(=O)O1)C |
SMILES canonique |
CC1(OC2=C(C=C(C=C2)OC)C(=O)O1)C |
Key on ui other cas no. |
82944-21-6 |
Synonymes |
2,2-dimethyl-4-oxo-6-methoxybenzo-1,3-dioxin DOMBD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


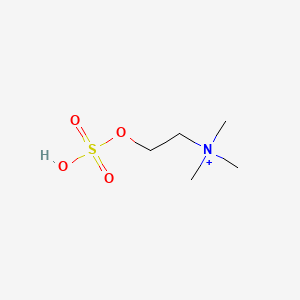
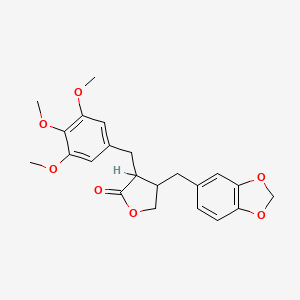
![ethyl 2-[4-(2H-1,4-benzothiazin-3-yl)piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1197469.png)

